An In-depth Technical Guide to 3-(Dibutylamino)phenol (CAS 43141-69-1)
An In-depth Technical Guide to 3-(Dibutylamino)phenol (CAS 43141-69-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dibutylamino)phenol is a substituted aromatic organic compound that has garnered significant interest in various chemical industries. Structurally, it features a phenol ring with a dibutylamino group at the meta position. This unique combination of a nucleophilic amine and a weakly acidic phenol imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of a range of functional molecules.[1][2] Its applications are most prominent in the production of specialty dyes, particularly leuco dyes for thermal and carbonless paper, where it serves as a crucial building block.[3][4] While its direct application in pharmaceuticals is less documented, the substituted aminophenol scaffold is of interest in medicinal chemistry due to its potential for derivatization and the prevalence of similar structures in biologically active compounds.[5]
This technical guide provides a comprehensive overview of 3-(dibutylamino)phenol, including its chemical and physical properties, detailed synthesis protocols, spectroscopic analysis, key applications, and essential safety and handling information. The content is curated to provide researchers and professionals with the practical and theoretical knowledge required for its effective use in a laboratory and industrial setting.
Chemical and Physical Properties
3-(Dibutylamino)phenol is typically a clear liquid, ranging in color from orange to brown or dark purple.[6] The presence of the dibutylamino group significantly increases its hydrophobicity compared to its parent compound, 3-aminophenol.
| Property | Value | Source |
| CAS Number | 43141-69-1 | [6] |
| Molecular Formula | C₁₄H₂₃NO | [7] |
| Molecular Weight | 221.34 g/mol | [7] |
| Appearance | Clear orange to brown to dark purple liquid | [6] |
| Boiling Point | 176 °C at 6 mmHg | [6][7] |
| Density | 0.98 g/cm³ | [6] |
| pKa | 10.37 ± 0.10 (Predicted) | [6] |
| Refractive Index | 1.5370 - 1.5390 | [6] |
| Solubility | Soluble in organic solvents, insoluble in water. | [8] |
Synthesis and Purification
The most common and industrially relevant synthesis of 3-(dibutylamino)phenol involves the N-alkylation of 3-aminophenol with a suitable butylating agent, such as butyl bromide. The key to a successful synthesis is the selective alkylation of the amino group over the phenolic hydroxyl group. This is typically achieved by carefully controlling the reaction conditions, particularly the pH.
Comparative Synthesis Strategies
| Starting Material | Reagents and Conditions | Advantages | Disadvantages |
| 3-Aminophenol | Butyl bromide, aqueous acid, periodic addition of NaOH | High yield and selectivity. | Generates significant wastewater containing sodium bromide.[9] |
| Resorcinol | Dibutylamine, catalyst (e.g., Raney Ni), high temperature and pressure | Utilizes a different starting material, potentially offering an alternative route if 3-aminophenol is unavailable. | Requires high pressure and temperature, specialized equipment needed. |
| 3-Nitrophenol | 1. Reduction (e.g., H₂, Pd/C) to 3-aminophenol 2. N-alkylation with butyl bromide | A viable route if 3-nitrophenol is a more accessible starting material. | A two-step process, potentially lowering the overall yield. |
Detailed Experimental Protocol: N-Alkylation of 3-Aminophenol
This protocol is a representative procedure based on the selective alkylation of aminophenols.[9][10]
Reaction Scheme:
Caption: Synthesis of 3-(Dibutylamino)phenol via N-alkylation.
Materials:
-
3-Aminophenol
-
1-Bromobutane (Butyl Bromide)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminophenol in a suitable amount of water.
-
Initial Alkylation: Add 1-bromobutane to the solution. The molar ratio of 1-bromobutane to 3-aminophenol should be approximately 2.2:1 to ensure complete dialkylation.
-
pH Control: Gently heat the reaction mixture. Periodically add a solution of sodium hydroxide to maintain the pH of the reaction mixture between 5.0 and 6.5. This is crucial to prevent the alkylation of the phenolic hydroxyl group, which would lead to the formation of ether byproducts.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Adjust the pH to approximately 8-9 with additional sodium hydroxide solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 3-(dibutylamino)phenol can be purified by vacuum distillation to yield a clear, pure liquid.[9]
Spectroscopic Analysis
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized 3-(dibutylamino)phenol.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the butyl chains, and the phenolic hydroxyl proton. The aromatic protons will appear in the downfield region (typically 6.0-7.5 ppm), and their splitting pattern will be indicative of the 1,3-disubstitution on the benzene ring. The protons on the butyl chains will appear in the upfield region (typically 0.8-3.5 ppm). The phenolic -OH proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.[11][12]
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the butyl groups. Due to the symmetry of the dibutylamino group, only four signals are expected for the eight carbons of the two butyl chains. The aromatic region will show six signals, with the carbon attached to the oxygen being the most downfield.[13]
Infrared (IR) Spectroscopy
The IR spectrum of 3-(dibutylamino)phenol will exhibit characteristic absorption bands for the functional groups present.[1][14]
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[14]
-
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations will appear at wavenumbers just above 3000 cm⁻¹.[14]
-
C-H Stretch (Aliphatic): The C-H stretching vibrations of the butyl groups will be observed in the range of 2850-2960 cm⁻¹.
-
C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will give rise to medium to strong absorptions in the 1500-1600 cm⁻¹ region.[1]
-
C-N Stretch: The C-N stretching vibration of the aromatic amine will be present in the fingerprint region.
-
C-O Stretch: The C-O stretching of the phenol will be observed around 1220 cm⁻¹.[14]
Mass Spectrometry
The mass spectrum of 3-(dibutylamino)phenol will provide information about its molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (221.34).
-
Fragmentation Pattern: Common fragmentation pathways for N,N-dialkylanilines involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a propyl radical (C₃H₇•) to give a prominent fragment ion. Fragmentation of the aromatic ring is also possible.[6]
Applications in Organic Synthesis and Industry
The primary industrial application of 3-(dibutylamino)phenol is as a key intermediate in the synthesis of leuco dyes.[15]
Leuco Dye Synthesis: The Case of ODB-2
3-(Dibutylamino)phenol is a crucial precursor for the synthesis of 2-anilino-6-dibutylamino-3-methylfluoran, a widely used black leuco dye often referred to as ODB-2.[4] Leuco dyes are colorless or faintly colored compounds that can switch to a colored form upon a specific chemical or physical stimulus, such as a change in pH or temperature.[16] This property makes them essential components in carbonless copy paper and thermal printing papers.[15][17]
The synthesis of ODB-2 involves the condensation of 3-(dibutylamino)phenol with other aromatic precursors.[3]
Caption: Role of 3-(Dibutylamino)phenol in ODB-2 synthesis.
Potential in Drug Discovery
While specific examples of marketed drugs containing the 3-(dibutylamino)phenol moiety are not readily found in the literature, the substituted aminophenol scaffold is a recurring motif in medicinal chemistry. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the tertiary amine can be protonated at physiological pH, allowing for ionic interactions. The dibutyl groups contribute to the lipophilicity of the molecule, which can be crucial for membrane permeability and interaction with hydrophobic pockets in biological targets.
Researchers in drug discovery may utilize 3-(dibutylamino)phenol as a building block to synthesize more complex molecules with potential therapeutic applications. The reactivity of both the amino and phenolic groups allows for a wide range of chemical modifications to explore structure-activity relationships.
Safety and Handling
3-(Dibutylamino)phenol should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.
Hazard Identification:
-
Skin and Eye Irritation: It is classified as a skin and eye irritant.[6]
-
Ingestion: May be harmful if swallowed.
-
Inhalation: May cause respiratory tract irritation.
Recommended Handling Practices:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.
-
Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.
Conclusion
3-(Dibutylamino)phenol is a versatile chemical intermediate with significant industrial importance, primarily in the manufacturing of leuco dyes for imaging and printing applications. Its synthesis, while straightforward in principle, requires careful control of reaction conditions to ensure high selectivity and yield. The well-defined spectroscopic signature of this compound allows for reliable characterization and quality control. While its direct role in drug discovery is not yet established, its structural features present opportunities for its use as a scaffold in the design and synthesis of novel bioactive molecules. A thorough understanding of its chemical properties, synthesis, and handling is essential for any researcher or professional working with this compound.
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